molecular formula C11H16O4 B13610394 1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol CAS No. 78405-42-2

1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol

Katalognummer: B13610394
CAS-Nummer: 78405-42-2
Molekulargewicht: 212.24 g/mol
InChI-Schlüssel: LWXWQRHLXZPVBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde group is converted to a diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol: Similar structure but with a hydroxy group instead of an ethoxy group.

    1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol: Contains two hydroxy groups instead of one ethoxy group.

    1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Similar structure but with ketone groups instead of diol.

Uniqueness

1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

78405-42-2

Molekularformel

C11H16O4

Molekulargewicht

212.24 g/mol

IUPAC-Name

1-(4-ethoxy-3-methoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C11H16O4/c1-3-15-10-5-4-8(9(13)7-12)6-11(10)14-2/h4-6,9,12-13H,3,7H2,1-2H3

InChI-Schlüssel

LWXWQRHLXZPVBM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C(CO)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.